

A Comparative Guide to the Spectroscopic Profile of 2,6-Dimethylphenylboronic Acid

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Compound of Interest

Compound Name: 2,6-Dimethylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **2,6-dimethylphenylboronic acid** against two common alternatives: phenylboronic acid and 4-methylphenylboronic acid. The information presented is crucial for the unambiguous identification and characterization of these important reagents in synthetic and medicinal chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **2,6-dimethylphenylboronic acid** and its alternatives.

^1H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H NMR spectra of arylboronic acids provide characteristic signals for the aromatic and substituent protons.

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
2,6-Dimethylphenylboronic acid	~7.2 (t)	Triplet	1H	Ar-H (para)
	~7.0 (d)	Doublet	2H	
	~5.5 (s, broad)	Singlet	2H	
	~2.1 (s)	Singlet	6H	
Phenylboronic acid	7.994	Multiplet	2H	Ar-H (ortho)
	7.787	Multiplet	1H	
	7.390 - 7.330	Multiplet	2H	
	~8.0 (s, broad)	Singlet	2H	
4-Methylphenylboronic acid	~7.7 (d)	Doublet	2H	Ar-H (ortho to B)
	~7.2 (d)	Doublet	2H	
	~5.4 (s, broad)	Singlet	2H	
	2.4	Singlet	3H	

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Compound	Chemical Shift (δ) [ppm]	Assignment
2,6-Dimethylphenylboronic acid	~145	Ar-C (ipso to B)
~138	Ar-C (ortho to B)	
~128	Ar-C (para to B)	
~127	Ar-C (meta to B)	
~22	Ar-CH ₃	
Phenylboronic acid	~135	Ar-C (ipso to B)
~133	Ar-C (ortho)	
~128	Ar-C (meta)	
~128	Ar-C (para)	
4-Methylphenylboronic acid	143.1	Ar-C (para to B)
135.9	Ar-C (ortho to B)	
129.0	Ar-C (meta to B)	
Not Reported	Ar-C (ipso to B)	
22.1	Ar-CH ₃	

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. The IR spectra of boronic acids are characterized by a broad O-H stretching band and absorptions associated with the B-O and aromatic C-H and C=C bonds.

Compound	Absorption Bands (cm ⁻¹)	Assignment
2,6-Dimethylphenylboronic acid	~3300 (broad)	O-H stretch (B(OH) ₂)
	~1600, ~1470	Aromatic C=C stretch
	~1350	B-O stretch
	~3050	Aromatic C-H stretch
	~2950	Aliphatic C-H stretch
Phenylboronic acid[1][2]	3280 (broad)[1]	O-H stretch (B(OH) ₂)[1]
	1600, 1470, 1430	Aromatic C=C stretch
	1345[3]	B-O asymmetric stretch[3]
	3060, 3030	Aromatic C-H stretch
4-Methylphenylboronic acid	~3300 (broad)	O-H stretch (B(OH) ₂)
	~1610, ~1510	Aromatic C=C stretch
	~1350	B-O stretch
	~3050	Aromatic C-H stretch
	~2920	Aliphatic C-H stretch

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,6-Dimethylphenylboronic acid	150	132, 117, 91
Phenylboronic acid	122	104, 77, 51
4-Methylphenylboronic acid[4]	136[4]	118, 91, 65

Experimental Protocols

Standardized protocols are essential for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** The NMR spectrometer is tuned to the specific nucleus being observed (^1H or ^{13}C). The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.
- **Data Acquisition:** For ^1H NMR, a standard pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Key acquisition parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

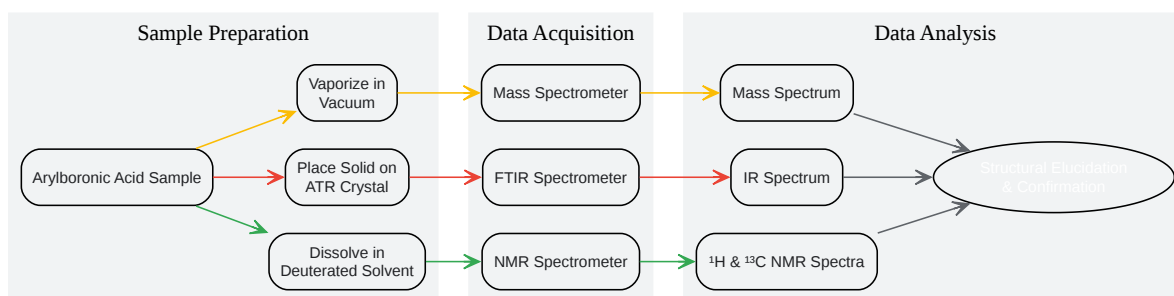
- **Sample Application:** A small amount of the solid boronic acid powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Gentle pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.
- **Sample Spectrum Acquisition:** The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation by the sample.
- **Data Processing:** The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M^{+}) and various fragment ions.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z .

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an arylboronic acid.



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